![molecular formula C16H17N B3029421 1,3,6,8-Tetramethyl-9H-carbazole CAS No. 6558-85-6](/img/structure/B3029421.png)
1,3,6,8-Tetramethyl-9H-carbazole
Overview
Description
1,3,6,8-Tetramethyl-9H-carbazole is a chemical compound with the molecular formula C16H17N and a molecular weight of 223.32 . It appears as a white to orange to green powder or crystal .
Synthesis Analysis
While specific synthesis methods for 1,3,6,8-Tetramethyl-9H-carbazole were not found in the search results, it is known that carbazole derivatives can be synthesized through various methods . For instance, a study mentioned the use of 1,3,6,8-tetramethyl-9H-carbazole as a donor unit in the synthesis of a thermally activated delayed fluorescence (TADF) molecule .
Molecular Structure Analysis
The InChI code for 1,3,6,8-Tetramethyl-9H-carbazole is 1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3
. This indicates the presence of 16 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule.
Physical And Chemical Properties Analysis
1,3,6,8-Tetramethyl-9H-carbazole is a solid at 20 degrees Celsius . It should be stored under inert gas and away from air . Its melting point ranges from 142.0 to 146.0 degrees Celsius .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
- Role of tMCz : Researchers have replaced the commonly used carbazole (Cz) with tMCz to develop TADF emitters. Two novel compounds, CzPN and tMCzPN , were designed and synthesized. While CzPN is a non-TADF fluorophore, tMCzPN exhibits TADF behavior due to additional steric hindrance from methyl groups. In OLEDs, tMCzPN achieves an impressive forward-viewing maximum external quantum efficiency of 26.0% , significantly higher than CzPN’s 5.3% .
Metabolomics and Adverse Effects
- Findings : 1368-BCZ significantly altered the tricarboxylic acid cycle, leading to disturbances in energy metabolism .
Spin-Flipping Process in TADF Molecules
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1,3,6,8-Tetramethyl-9H-carbazole are Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the electron transfer process .
Mode of Action
1,3,6,8-Tetramethyl-9H-carbazole acts as a mediator in the electron transfer from CarAd to CarAa . This interaction with its targets leads to changes in the electron transfer process, which is essential for various biochemical reactions.
Biochemical Pathways
It is known that it plays a role in the electron transfer process, which is a fundamental part of many biochemical pathways .
Result of Action
Its role in mediating electron transfer suggests that it may influence energy production and other processes that rely on electron transfer .
properties
IUPAC Name |
1,3,6,8-tetramethyl-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGPFZUZKTUOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetramethyl-9H-carbazole | |
CAS RN |
6558-85-6 | |
Record name | 1,3,6,8-Tetramethyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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